N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a benzo[b]thiophene carboxamide moiety via a methylene linker. The 6-methoxy substituent on the triazolopyridazine ring likely modulates electronic properties and bioactivity by enhancing solubility and influencing hydrogen-bonding interactions . This compound belongs to a broader class of triazolopyridazine derivatives, which are widely explored for their antimicrobial, antiproliferative, and kinase inhibitory activities . Its synthesis may follow methodologies analogous to those reported for related triazolopyridazine systems, such as annulation of triazole rings onto azine precursors or functionalization of preformed triazolopyridazine scaffolds .
Propriétés
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-23-15-7-6-13-18-19-14(21(13)20-15)9-17-16(22)12-8-10-4-2-3-5-11(10)24-12/h2-8H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMFPFVUYQDUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=CC=CC=C4S3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
Key Observations:
- 6-Methoxy vs. 6-Methyl : The methoxy group in the target compound may enhance metabolic stability compared to the 6-methyl analog, which showed only moderate antimicrobial activity .
- Linker and Substituent Effects : Replacement of benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety (as in ) abolished thrombin inhibition but introduced antiproliferative effects, highlighting the critical role of substituent polarity and steric effects.
- Fluorine Incorporation : Fluorinated derivatives (e.g., ) exhibit enhanced kinase inhibition, suggesting that electron-withdrawing groups improve target binding.
Bioactivity and Therapeutic Potential
- Antiproliferative Effects: Ester derivatives of triazolopyridazine () showed selective activity against tumor cells, suggesting that the target compound’s benzo[b]thiophene moiety—a known pharmacophore in kinase inhibitors—may synergize with the triazolopyridazine core for enhanced cytotoxicity.
- Cytotoxicity vs. Specificity : Compound 24 () exhibited cytotoxicity but was less potent than adriamycin, underscoring the need for optimizing substituents to balance potency and selectivity.
Méthodes De Préparation
Reaction Conditions and Optimization
A sealed pressure vessel charged with 2-chlorobenzaldehyde (1.0 equiv), mercaptoacetic acid (1.1 equiv), and 10–15% (w/w) aqueous potassium hydroxide is heated to 115–125°C under 15–25 psi for 3 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency. After cooling, the potassium salt of benzo[b]thiophene-2-carboxylic acid precipitates and is acidified with hydrochloric acid to yield the free acid (83–92% yield).
Key Parameters :
- Temperature: 115–125°C
- Pressure: 15–25 psi
- Catalyst: TBAB (0.5–1.0 mol%)
- Yield: 83–92%
Preparation of 6-Methoxy-Triazolo[4,3-b]Pyridazine-3-Methylamine
The triazolopyridazine core is constructed through annulation and functionalization steps.
Annulation of the Triazole Ring
Ethyl N-benzoyl glycinate derivatives undergo cyclization with hydrazine to form thetriazolo[4,3-b]pyridazine system. For example, ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate (1) is hydrolyzed with 1 M sodium hydroxide to yield carboxylic acid 3, which decarboxylates in ethanol to form 6-chloro-triazolo[4,3-b]pyridazin-3-yl benzamide (4).
Methoxy Group Introduction
The 6-chloro substituent is replaced with methoxy via nucleophilic aromatic substitution. Treatment of 6-chloro derivatives with sodium methoxide in methanol at reflux (65–70°C) for 6–8 hours affords 6-methoxy-triazolo[4,3-b]pyridazine.
Methylamine Linker Installation
The methylamine side chain is introduced by reducing a glycinate ester intermediate. For instance, ethyl N-benzoyl-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)glycinate is treated with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to RT, yielding the corresponding methylamine.
Representative Reaction :
$$
\text{Ethyl glycinate derivative} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{3-(Aminomethyl)-6-methoxy-triazolo[4,3-b]pyridazine}
$$
Amide Coupling Reaction
The final step involves coupling benzo[b]thiophene-2-carboxylic acid with the triazolopyridazine-methylamine.
Activation of Carboxylic Acid
The acid is activated using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide hydrochloride (EDCI) with hydroxybenzotriazole (HOBt).
Coupling Conditions
A mixture of benzo[b]thiophene-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in dimethylformamide (DMF) is stirred at RT for 10 minutes. The triazolopyridazine-methylamine (1.1 equiv) is added, and the reaction proceeds at RT for 12–18 hours. Purification via silica gel chromatography yields the target compound (65–75% yield).
Optimized Parameters :
- Activator: HATU
- Solvent: DMF
- Base: DIPEA
- Yield: 65–75%
Purification and Characterization
Crude product is purified using flash chromatography (ethyl acetate/hexane gradient) and recrystallized from ethanol/water. Structural confirmation is achieved via:
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.75 (s, 1H, triazole-H), 7.95–7.45 (m, 5H, aromatic-H), 4.85 (s, 2H, CH2), 3.90 (s, 3H, OCH3).
- Mass Spectrometry (MS) : m/z 396.1 [M+H]$$^+$$.
Challenges and Alternative Routes
- Regioselectivity in Triazole Formation : Cyclization conditions must be tightly controlled to avoid regioisomers.
- Amination Side Reactions : Over-reduction during LiAlH4 treatment may necessitate low-temperature protocols.
- Alternative Coupling Reagents : EDCI/HOBt may substitute HATU for cost-sensitive syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
